

# 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine crystal structure analysis

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## Compound of Interest

**Compound Name:** 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

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An In-Depth Technical Guide to the Crystal Structure Analysis of **6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine**

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## Abstract

This technical guide provides a comprehensive examination of the synthesis, crystal growth, and detailed structural analysis of **6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine** ( $C_{10}H_{11}N_5O$ ). Triazine derivatives are a class of heterocyclic compounds that command significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antitumour and antimicrobial effects<sup>[1][2][3]</sup>. Understanding the precise three-dimensional atomic arrangement and intermolecular interactions of this compound is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This document details the experimental protocols for obtaining single crystals, the methodology of single-crystal X-ray diffraction (SC-XRD), and a thorough interpretation of the resulting crystallographic data, including molecular geometry and supramolecular assembly through hydrogen bonding.

## Introduction to the Target Compound

**6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine** is a small organic molecule featuring a central 1,3,5-triazine ring substituted with two amino groups and a 4-methoxyphenyl group. The structural rigidity of the triazine core, combined with the hydrogen bonding capabilities of the diamino groups and the electronic properties of the methoxyphenyl substituent, makes it a compelling candidate for biological investigation. The primary and most definitive method for elucidating the exact spatial arrangement of atoms and molecules in a solid state is single-crystal X-ray diffraction (SC-XRD)[4][5]. This technique provides unparalleled insight into bond lengths, bond angles, and the non-covalent interactions that govern the crystal packing, which in turn influence the material's physicochemical properties such as solubility and stability.

#### Physicochemical Properties:

- Molecular Formula: C<sub>10</sub>H<sub>11</sub>N<sub>5</sub>O[1][6]
- Molecular Weight: 217.23 g/mol [6][7]
- Appearance: Colorless, plate-like crystals[1][2]
- Melting Point: 231-235 °C[6]

## Synthesis and Crystallization

The successful analysis by SC-XRD is critically dependent on the quality of the single crystal. The protocol below outlines a reliable method for both the preparation of the compound and the subsequent growth of diffraction-quality crystals.

## Rationale for Crystallization Strategy

The chosen method is slow evaporation from a moderately saturated solution. This technique is favored for many organic compounds for several key reasons:

- Minimizing Nucleation: Slow solvent evaporation restricts the number of nucleation sites where crystal growth begins. Fewer sites lead to the growth of larger, more well-defined crystals rather than a polycrystalline powder[8].
- Ensuring Structural Order: The slow, near-equilibrium process allows molecules to arrange themselves into the most thermodynamically stable, ordered lattice structure. Rapid

precipitation, in contrast, can trap solvent molecules and introduce defects, degrading diffraction quality.

- Solvent Selection: Methanol is chosen as it is a solvent in which the compound is moderately soluble at elevated temperatures and less soluble at room temperature, providing the necessary solubility gradient for crystallization upon cooling and evaporation[1][2].

## Experimental Protocol: Crystal Growth

This protocol is adapted from established procedures for obtaining high-quality single crystals of the title compound[1][2].

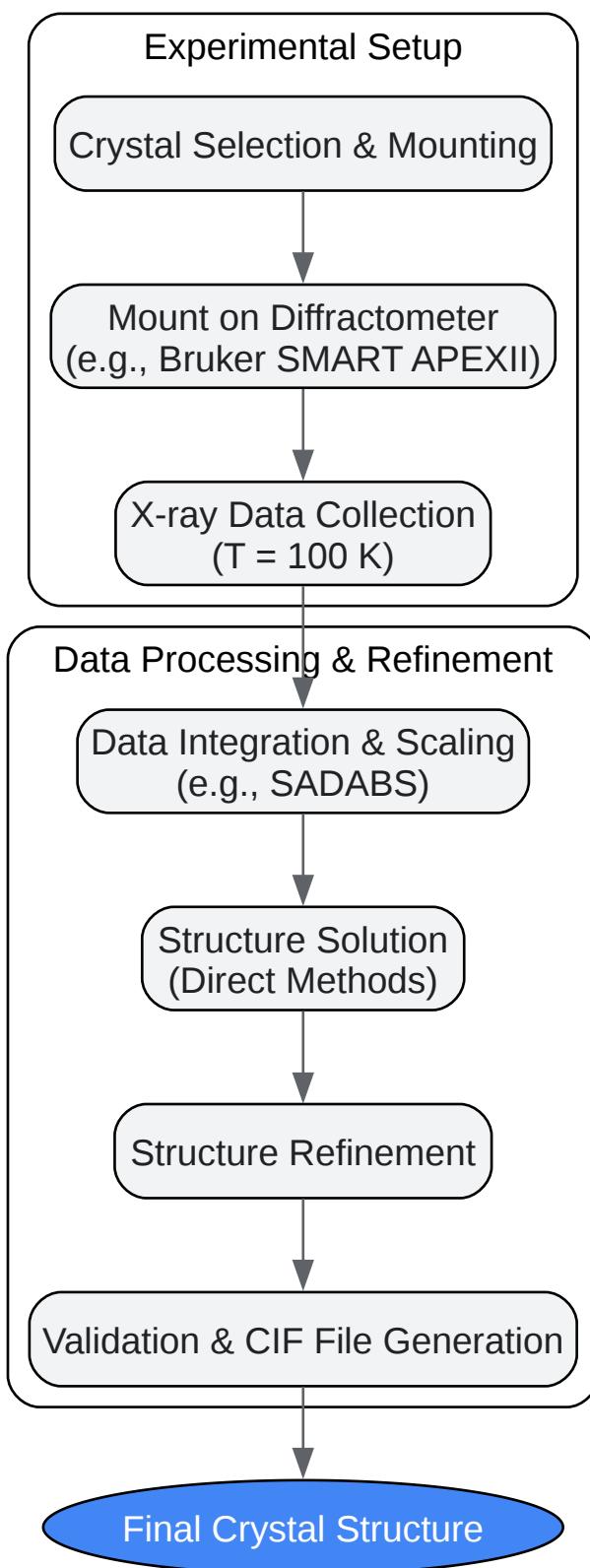
- Dissolution: Weigh 32 mg of **6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine** and transfer it to a clean 50 mL Erlenmeyer flask.
- Solvent Addition: Add 20 mL of methanol to the flask.
- Heating: Gently warm the mixture on a water bath with stirring until the solid is completely dissolved, creating a clear, homogenous solution.
- Filtration (Optional but Recommended): To remove any particulate impurities that could act as unwanted nucleation sites, filter the hot solution through a pre-warmed glass frit or a cotton plug into a clean crystallization vessel (e.g., a small beaker or vial).
- Slow Cooling & Evaporation: Cover the vessel with perforated parafilm to allow for slow solvent evaporation. Place the vessel in a location free from mechanical vibrations and significant temperature fluctuations.
- Crystal Harvest: Allow the solution to stand undisturbed for several days. Colorless, plate-like crystals suitable for X-ray diffraction will form as the solution cools and the solvent evaporates[1][2].

## Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystal[4][9]. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

## Experimental Workflow

The end-to-end process, from a harvested crystal to a refined structure, follows a well-defined workflow.



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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

## Protocol for Data Collection and Structure Refinement

- Crystal Mounting: A suitable single crystal (approx.  $0.73 \times 0.49 \times 0.15$  mm) is carefully selected under a microscope and mounted on a cryoloop[1].
- Data Acquisition: The crystal is placed on a diffractometer, such as a Bruker SMART APEXII CCD area-detector, and cooled to 100 K to minimize thermal vibrations of the atoms[1][2].
- X-ray Generation: Monochromatic X-rays (Mo K $\alpha$  radiation,  $\lambda = 0.71073$  Å) are directed at the crystal.
- Diffraction Pattern Collection: The crystal is rotated, and a series of diffraction images are collected over a wide angular range.
- Data Processing: The collected intensities are integrated, corrected for absorption effects (e.g., using a multi-scan method like SADABS), and scaled[1].
- Structure Solution: The phase problem is solved using direct methods to generate an initial electron density map and atomic model.
- Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares on  $F^2$  method. Hydrogen atoms are typically located in a difference Fourier map and refined freely[1][2]. The quality of the final model is assessed by the R-factor (R\_int), which should be low (e.g., 0.024) for good quality data[1].

## Results: Crystal Structure and Supramolecular Assembly

The analysis yields a detailed picture of the compound's solid-state structure, from the individual molecule's conformation to its arrangement in the crystal lattice.

## Crystallographic Data Summary

The crystallographic parameters for **6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine** have been determined at 100 K and are summarized below[1][2].

Parameter	Value
Chemical Formula	C <sub>10</sub> H <sub>11</sub> N <sub>5</sub> O
Formula Weight	217.24 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	7.4340 (2)
b (Å)	10.0355 (3)
c (Å)	14.6803 (4)
β (°)	114.191 (1)
Volume (Å <sup>3</sup> )	999.03 (5)
Z (molecules/unit cell)	4
Radiation	Mo Kα ( $\lambda = 0.71073 \text{ \AA}$ )
Temperature (K)	100
Final R <sub>1</sub> [ $ I  > 2\sigma( I )$ ]	0.041
wR <sub>2</sub> (all data)	0.121

## Molecular Structure

The asymmetric unit contains one molecule of the compound. The central 1,3,5-triazine ring is essentially planar. A key conformational feature is the dihedral angle between this triazine ring and the attached benzene ring, which is 10.39 (4)°<sup>[1][2]</sup>. This slight twist indicates that the molecule is not perfectly planar across its entire aromatic system.

Caption: 2D schematic of the title compound with atom numbering.

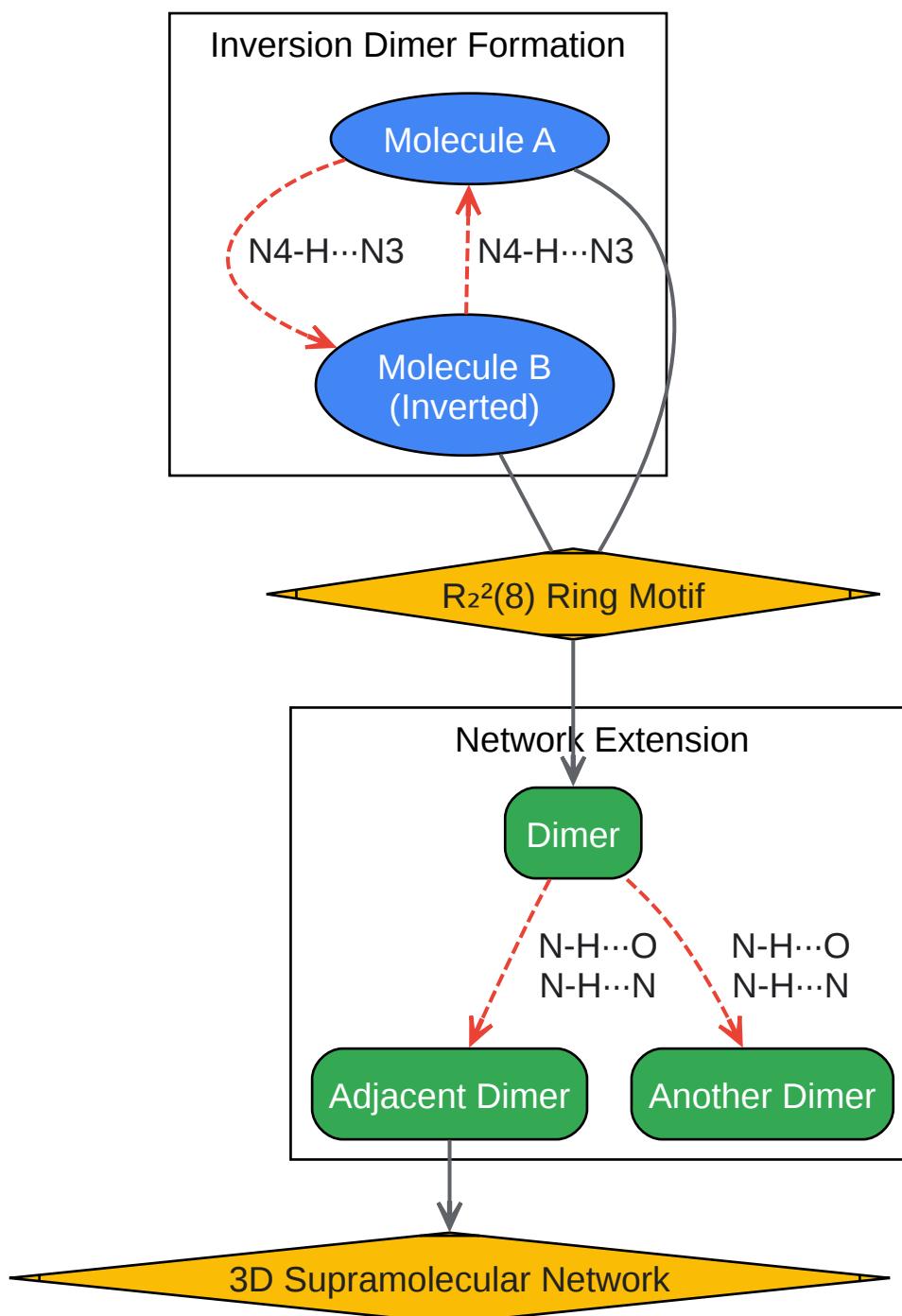
## Supramolecular Assembly and Hydrogen Bonding

In the crystal, individual molecules do not exist in isolation but are organized into a complex three-dimensional network through specific intermolecular hydrogen bonds. This packing is

crucial for the stability of the crystal.

The dominant interaction involves pairs of molecules forming inversion dimers through a set of N—H···N hydrogen bonds. Specifically, the N4 amino group of one molecule donates a hydrogen to the N3 atom of a neighboring molecule (and vice-versa), creating a classic  $R_2^2(8)$  ring motif[1][2].

These dimers are then further linked into a three-dimensional network by additional hydrogen bonds, including N—H···O and N—H···N interactions, effectively stitching the dimers together[1][2].



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Caption: Hydrogen bonding hierarchy in the crystal lattice.

Key Hydrogen Bond Parameters[1]

Donor (D) — H … Acceptor (A)	D-H (Å)	H…A (Å)	D…A (Å)	D-H…A (°)
N4—H4A … N3	0.894(16)	2.077(16)	2.9708(12)	177.4(14)
N4—H4B … O1	0.879(16)	2.189(15)	3.0196(11)	157.3(14)
N2—H2B … N5	0.878(14)	2.258(14)	3.1291(11)	172.1(12)

The strong, linear N4—H4A…N3 interaction is characteristic of the robust  $R_2^2(8)$  motif, providing the primary structural scaffold.

## Conclusion

The single-crystal X-ray diffraction analysis of **6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine** provides definitive and high-resolution structural information. The molecule adopts a nearly planar conformation and packs in the solid state to form a stable, three-dimensional network governed by a hierarchy of specific N—H…N and N—H…O hydrogen bonds. The formation of a distinct  $R_2^2(8)$  hydrogen-bonded dimer is the primary supramolecular synthon. This detailed structural knowledge is invaluable for the fields of medicinal chemistry and materials science, as it provides a foundational understanding for designing novel triazine derivatives with tailored biological activities and optimized physicochemical properties.

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